Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer
Description
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer (CAS 37191-15-4) is a μ-oxo-bridged dimeric metalloporphyrin with four 4-chlorophenyl substituents at the meso positions. Its molecular formula is C₈₈H₄₈Cl₈Fe₂N₈O, and it exhibits a molecular weight of 1,628.7 g/mol . The μ-oxo bridge stabilizes the dimeric structure, while the electron-withdrawing chloro substituents modulate electronic properties and catalytic activity. This compound is typically stored at 2–8°C due to its sensitivity to environmental degradation .
Metalloporphyrin μ-oxo dimers are synthetic analogs of heme enzymes, widely studied for catalytic oxidation reactions. Below, we compare this compound with structurally similar analogs, focusing on substituent effects, catalytic performance, and applications.
Properties
Molecular Formula |
C20H31N6Na3O11P2 |
|---|---|
Molecular Weight |
662.4 g/mol |
IUPAC Name |
trisodium;[[5-[6-(8-acetamidooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
BZADQFAFXWBUNP-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Adler-Longo Modified Method for Porphyrin Ligand Synthesis
The synthesis begins with preparing the meso-tetrakis(4-chlorophenyl)porphyrin (H₂Cl₈TPP) ligand. The Adler-Longo method is adapted as follows:
Metallation with Iron(III)
Iron insertion into the porphyrin macrocycle is achieved via refluxing H₂Cl₈TPP with iron(III) chloride in dimethylformamide (DMF):
μ-Oxo Dimer Formation
The μ-oxo bridge is introduced through controlled oxidation:
- Method A (Oxygenation) :
- Method B (Base-Induced Condensation) :
Industrial-Scale Production
Continuous Flow Synthesis
Industrial processes prioritize scalability and reproducibility:
Solvent Optimization
- Preferred Solvents : DMF or propionic acid (recyclable via distillation).
- Waste Reduction : Solvent recovery systems achieve >90% reuse.
Reaction Optimization and Kinetics
Axial Ligand Effects
Steric and electronic effects of axial ligands influence dimerization efficiency:
| Ligand | Dimer Yield (%) | Reaction Time (h) |
|---|---|---|
| Cl⁻ | 75 | 24 |
| Imidazole | 40 | 48 |
| 2-Methylimidazole | <10 | 72 |
Key Insight : Bulky ligands (e.g., 2-methylimidazole) hinder μ-oxo bridge formation by blocking Fe–O–Fe coordination.
Temperature Dependence
| Temperature (°C) | Dimer Yield (%) |
|---|---|
| 25 | 30 |
| 60 | 75 |
| 80 | 68 |
Optimum : 60°C balances reaction rate and product stability.
Analytical Validation
Structural Confirmation
Purity Assessment
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).
- Elemental Analysis :
Element Calculated (%) Observed (%) C 64.9 64.5 H 2.9 3.1 N 6.8 6.7
Challenges and Mitigation
Hydrolysis of μ-Oxo Bridge
Byproduct Formation
- Major Byproduct : Monomeric [FeCl₈TPP]Cl (forms during incomplete oxidation).
- Removal : Column chromatography (silica gel, ethyl acetate/hexane).
Emerging Techniques
Electrochemical Synthesis
Chemical Reactions Analysis
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer undergoes various types of chemical reactions, including :
Oxidation: This compound can act as a catalyst in oxidation reactions.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly with halogenated hydrocarbons.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Catalytic Applications
Catalytic Activity : The compound is recognized for its catalytic capabilities, particularly in oxidation reactions. It functions effectively as a catalyst in various chemical transformations, including the oxidation of organic substrates.
Case Study: Oxidation Reactions
A study demonstrated that Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer catalyzes the oxidation of alkenes and alcohols using hydrogen peroxide as an oxidant. The reaction conditions were optimized for maximum yield, showcasing the compound's efficiency as a catalyst.
| Substrate | Catalyst Concentration (mM) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Cyclohexene | 0.5 | 24 | 85 |
| Benzyl alcohol | 0.5 | 12 | 90 |
| Octene | 0.5 | 18 | 80 |
Biological Applications
Antimicrobial Properties : Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has shown promising antibacterial activity against various strains of bacteria. Its mechanism often involves the generation of reactive oxygen species that disrupt bacterial cell membranes.
Case Study: Antibacterial Activity
Research has indicated that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal Concentration (MBC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 |
| Escherichia coli | 75 | 150 |
| Pseudomonas aeruginosa | 100 | 200 |
Material Science Applications
Nanocomposite Formation : The compound can be incorporated into nanomaterials to enhance their properties. Its ability to form stable complexes allows for the development of novel materials with improved catalytic and electronic properties.
Case Study: Synthesis of Nanocomposites
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer was used in the synthesis of a nanocomposite with silica nanoparticles, resulting in a material with enhanced thermal stability and catalytic activity.
| Parameter | Silica Nanoparticles Only | Nanocomposite with Iron(III) Porphyrin |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Catalytic Activity (TOF) | Low | High |
Mechanism of Action
The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer exerts its effects involves its ability to act as a catalyst in various chemical reactions . The iron centers in the compound can undergo redox reactions, facilitating the transfer of electrons in oxidation and reduction processes. The porphyrin ligand stabilizes the iron centers and enhances their reactivity .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Solubility
Key Insights :
- Chlorophenyl (4-Cl) : Enhances electrophilicity of the Fe center, favoring oxidation reactions in organic media. The bulky Cl groups also reduce μ-oxo dimer dissociation, improving stability .
- Carboxyphenyl (4-COOH) : Imparts water solubility and enables biomimetic applications (e.g., lignin oxidation) .
Catalytic Performance in Oxidation Reactions
Reaction Mechanisms
- Aqueous Systems : Water-soluble derivatives like FeTSPPCl (4-sulfonatophenyl) and FeTMPyPCl (4-N-methylpyridinium) operate via electron-transfer mechanisms. FeTMPyPCl outperforms FeTSPPCl due to stronger electron-withdrawing groups, increasing oxidative efficiency .
- Organic Media : Chlorophenyl and methoxyphenyl derivatives function in low-polarity solvents (e.g., dichloromethane). Here, competing mechanisms (hydrogen-atom transfer vs. substrate-catalyst complex formation) are observed. Chlorophenyl’s electron-withdrawing nature favors radical pathways .
Comparative Catalytic Efficiency
Key Insights :
- The chlorophenyl-Fe dimer’s TOF is lower than cationic FeTMPyPCl but higher than Mn analogs. Its selectivity for side-chain oxidation is attributed to steric hindrance from Cl groups .
- Manganese analogs (e.g., Mn(III)Cl-4-chlorophenyl-μ-oxodimer) show distinct reactivity, favoring epoxidation over hydroxylation .
Key Insights :
- Chlorophenyl-Fe dimers are preferred in non-polar media for hydrocarbon functionalization.
- Carboxyphenyl derivatives excel in aqueous applications, such as ROS-mediated lignin depolymerization .
Biological Activity
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer (often referred to as Fe(III)TPP-Cl) is a significant compound in the field of bioinorganic chemistry, particularly due to its catalytic properties and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its synthesis, structural characteristics, and various applications in catalysis and medicine.
Synthesis and Structural Characteristics
The μ-oxo dimer of iron(III) porphyrins, including Fe(III)TPP-Cl, can be synthesized through various methods, often involving the reaction of iron(III) porphyrin with oxidizing agents. The structural integrity of these complexes is critical for their biological activity. Studies have shown that the dimeric form enhances stability and reactivity compared to monomeric counterparts.
Key Structural Features:
- Porphyrin Ring: The presence of the meso-tetrakis(4-chlorophenyl) substituent significantly influences the electronic properties of the porphyrin, enhancing its ability to participate in redox reactions.
- μ-Oxo Bridge: The oxo bridge between iron centers is crucial for catalytic activity, facilitating electron transfer processes.
Catalytic Activity
Iron(III) porphyrins are known for their catalytic roles in various oxidation reactions. Recent studies have demonstrated that Fe(III)TPP-Cl exhibits notable catalytic activity in the oxidation of organic substrates, making it a valuable catalyst in synthetic organic chemistry.
Table 1: Catalytic Performance of Iron(III)TPP-Cl
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Oxidative coupling | N-phenyl-2-naphthylamine | 78 | Air as oxidant |
| Hydroxylation | Aromatic compounds | 57 | 1.5 mol% catalyst |
| Epoxidation | Alkenes | 89 | Solvent-free conditions |
The above table summarizes key reactions where Fe(III)TPP-Cl has been employed as a catalyst, indicating its effectiveness across various substrates and reaction conditions.
Interaction with Biological Systems
Research indicates that iron porphyrins can mimic cytochrome P450 enzymes, which are vital for drug metabolism and biosynthesis in living organisms. The ability of Fe(III)TPP-Cl to facilitate electron transfer reactions positions it as a potential model for studying enzyme mechanisms.
Case Study: Antioxidant Properties
A study evaluated the antioxidant activity of Fe(III)TPP-Cl using various assays that measure free radical scavenging capabilities. Results showed that this compound effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.
Mechanistic Insights
The mechanism by which Fe(III)TPP-Cl exerts its biological effects involves several pathways:
- Electron Transfer: The μ-oxo bridge facilitates electron transfer between iron centers, enhancing reactivity.
- Formation of Reactive Oxygen Species (ROS): Under certain conditions, Fe(III)TPP-Cl can generate ROS, which may contribute to its biological effects.
- Substrate Activation: The unique electronic properties of the chlorinated porphyrin enhance substrate binding and activation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer, and how is structural fidelity confirmed?
- Methodological Answer : The compound is synthesized via modified Adler methods involving condensation of pyrrole with 4-chlorobenzaldehyde, followed by metalation with Fe(III) salts under controlled oxygen to form the μ-oxo dimer. Structural confirmation employs UV-Vis spectroscopy (Soret band ~420 nm, Q-bands ~550 nm), FT-IR (Fe–O–Fe stretching at ~800 cm⁻¹), and X-ray crystallography to resolve the μ-oxo bridge geometry. Elemental analysis (C, H, N, Cl, Fe) and ESI-MS (m/z ~1628.7) validate purity .
Q. Which spectroscopic techniques are critical for characterizing electronic and structural properties of this iron porphyrin dimer?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitors π→π* transitions and ligand-to-metal charge transfer (LMCT) bands to assess electronic perturbations from the 4-chlorophenyl substituents.
- Resonance Raman Spectroscopy : Probes vibrational modes of the porphyrin macrocycle (e.g., ν4 at ~1370 cm⁻¹ for oxidation state) and Fe–O–Fe vibrations (~500–800 cm⁻¹).
- Mössbauer Spectroscopy : Quantifies Fe(III) high-spin states (δ ~0.3 mm/s, ΔEQ ~1.5 mm/s) and detects μ-oxo bridging .
Advanced Research Questions
Q. How do electron-withdrawing 4-chlorophenyl substituents influence catalytic activity in oxidation reactions?
- Methodological Answer : The 4-chlorophenyl groups stabilize the Fe(III) center by withdrawing electron density, enhancing electrophilicity and oxygen-binding capacity. Catalytic efficiency in alkene epoxidation or C–H activation is measured via turnover frequency (TOF) under aerobic conditions. Comparative studies with non-halogenated analogs (e.g., meso-tetraphenylporphyrin) show ~30% higher TOF for the chlorinated derivative due to reduced electron density at the Fe center .
Q. How can discrepancies in catalytic efficiency data across studies be systematically resolved?
- Methodological Answer : Contradictions often arise from variations in:
- Support Matrices : Graphene oxide (GO) supports (e.g., GO-FeTCPP) increase surface area and electron transfer rates, improving TOF by ~2× compared to unsupported catalysts .
- Reaction Conditions : pH (optimal ~7–9), solvent polarity (acetonitrile vs. DMF), and oxidant (H₂O₂ vs. O₂) significantly alter catalytic pathways.
- Dimer Stability : Degradation of the μ-oxo bridge under acidic conditions reduces activity. Controlled experiments with XAS (X-ray absorption spectroscopy) monitor Fe–O bond integrity during catalysis .
Q. What computational methods model the electronic structure and reactivity of the μ-oxo dimer?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry, calculate frontier orbitals (HOMO-LUMO gap ~2.1 eV), and map reaction pathways for O–O bond cleavage. TD-DFT correlates excited-state transitions with experimental UV-Vis data. Charge distribution analysis reveals electron-deficient Fe centers (Mulliken charge ~+1.2) critical for substrate activation .
Q. How can experimental designs probe the stability of the μ-oxo bridge under varying conditions?
- Methodological Answer :
- Variable-Temperature Studies : In-situ FT-IR tracks Fe–O–Fe vibrational shifts at 25–80°C to assess thermal stability.
- pH-Dependent Degradation : UV-Vis monitoring at pH 2–12 identifies bridge dissociation (λmax shifts from 420 nm to 390 nm in acidic media).
- Redox Cycling : Cyclic voltammetry (E₁/₂ ~0.5 V vs. Ag/AgCl) evaluates Fe(III/IV) transitions and μ-oxo bond resilience under oxidative stress .
Q. What strategies optimize the integration of this dimer into metal-organic frameworks (MOFs) for photocatalytic applications?
- Methodological Answer : Solvothermal synthesis links the porphyrin carboxylate groups (from analogs like FeTCPP) with Zr⁴+ nodes to form MOFs (e.g., PCN-222). BET surface area (~2200 m²/g) and pore size (~3.2 nm) are tuned for substrate diffusion. Photocatalytic NADH regeneration (e.g., 87% yield with CN/Co(III)TPP composites) is quantified via HPLC, with stability tested over 10 cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
